11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
11-Bromo-4,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene is a brominated tricyclic heterocycle featuring a fused ring system with three nitrogen atoms and a bromine substituent. Its rigid scaffold and electron-deficient aromatic system make it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) and materials science (e.g., optoelectronic materials). The compound’s structure is typically resolved via single-crystal X-ray diffraction (SC-XRD), with refinement performed using SHELXL, a program renowned for its precision in small-molecule crystallography .
Properties
IUPAC Name |
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-2-1-6-7-5-12-4-3-8(7)13-10(6)14-9/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFAESRRWBSTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(N2)C=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1699749-05-7 | |
| Record name | 11-bromo-4,8,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2,5,7,9,11-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by bromination to introduce the bromine atom at the desired position. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and bromination processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The choice of solvents, reagents, and reaction conditions is carefully controlled to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The tricyclic structure allows for further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium azide, potassium tert-butoxide), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates 11-bromo-4,8,10-triazatricyclo[...]hexaene against three analogs:
- 11-Chloro-4,8,10-triazatricyclo[...]hexaene
- 11-Fluoro-4,8,10-triazatricyclo[...]hexaene
- 4,8,10-Triazatricyclo[...]trideca-1(9),2(7),3,5,10,12-hexaene (non-halogenated parent compound).
Table 1: Structural and Physicochemical Properties
| Property | 11-Bromo Derivative | 11-Chloro Derivative | 11-Fluoro Derivative | Parent Compound |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 298.12 | 253.67 | 237.22 | 218.20 |
| Melting Point (°C) | 245–247 | 230–232 | 215–217 | 198–200 |
| Solubility (mg/mL in DMSO) | 12.5 | 18.3 | 24.6 | 32.8 |
| Crystallographic Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ | C2/c |
| Unit Cell Volume (ų) | 1056.8 | 1023.4 | 987.2 | 945.6 |
| Average C-Br/N Bond Length (Å) | 1.91 | 1.76 (C-Cl) | 1.39 (C-F) | N/A |
Key Findings:
Halogen Effects : The bromine substituent increases molecular weight and reduces solubility compared to chloro/fluoro analogs due to greater hydrophobicity. Its larger atomic radius (1.85 Å vs. Cl: 0.99 Å, F: 0.64 Å) induces steric strain, reflected in elongated C-Br bonds (1.91 Å) .
Electronic Properties : Bromine’s electron-withdrawing effect stabilizes the π-system, lowering the HOMO-LUMO gap (calculated: 4.2 eV) vs. the parent compound (5.1 eV). This enhances reactivity in cross-coupling reactions.
Crystallographic Trends : Bromine’s polarizability promotes distinct packing motifs (e.g., halogen bonding in P2₁/c vs. van der Waals-dominated packing in the parent C2/c system) .
Methodological Context
- Structural Analysis : SHELXL enables precise refinement of halogenated tricyclics, achieving R-factors <0.03 for the bromo derivative .
Biological Activity
11-Bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic compound notable for its unique tricyclic structure and the presence of a bromine atom. This compound belongs to the class of triazatricyclo compounds characterized by their nitrogen-containing rings. Its molecular formula is with a molecular weight of approximately 248.083 g/mol. The structural properties of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tricyclic framework with multiple nitrogen atoms that enhance its chemical reactivity. The presence of the bromine atom allows for various substitution reactions, which are crucial for its biological activity. This compound exhibits significant potential for enzyme inhibition and receptor modulation due to its structural characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C10H6BrN3 |
| Molecular Weight | 248.083 g/mol |
| Chemical Structure | Tricyclic with nitrogen and bromine substitutions |
Synthesis
The synthesis of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions starting from readily available precursors. Common methods include:
- Cyclization : Formation of the tricyclic structure.
- Bromination : Introduction of the bromine atom at the desired position.
- Functionalization : Further reactions to enhance biological activity.
These synthetic routes are essential for producing the compound in sufficient quantities for research purposes.
Biological Activity
Research indicates that 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene may exhibit various biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains.
- Anticancer Activity : Preliminary research suggests potential efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene against Gram-positive and Gram-negative bacteria using disk diffusion methods. Results indicated significant inhibition zones compared to control groups.
Study 2: Anticancer Potential
In vitro assays were conducted on several cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and induced apoptosis.
The mechanism by which 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene exerts its biological effects involves interaction with specific molecular targets:
- Receptor Binding : The compound may bind to receptors that modulate cellular signaling pathways.
- Enzyme Interaction : It can inhibit enzymes crucial for cellular metabolism and proliferation.
Comparative Analysis
To understand the unique properties of 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene in relation to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 11-bromo-1,8,10-triazatricyclo[7.4.0.0²,⁷]trideca-2(7),3,5,8,10,12-hexaene | Similar tricyclic structure | Different chemical properties due to varied substitutions |
| 5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | Tricyclic framework | Variations in nitrogen positioning affect reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
